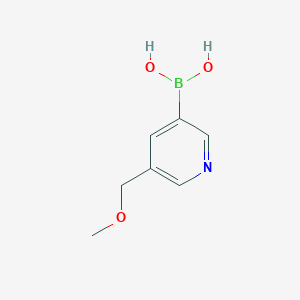

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Descripción general

Descripción

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.

Métodos De Preparación

The synthesis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

(5-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.

Addition: The compound can also undergo addition reactions with various nucleophiles, leading to the formation of new boron-containing compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or acids.

Aplicaciones Científicas De Investigación

(5-(Methoxymethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions.

Biology: Boronic acids are known to inhibit proteases and other enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in diseases such as cancer and diabetes.

Industry: In industrial applications, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (5-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups in biological molecules. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action are typically related to the inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

(5-(Methoxymethyl)pyridin-3-yl)boronic acid can be compared with other boronic acids, such as (5-Methoxypyridin-3-yl)boronic acid and (4-Methoxymethylphenyl)boronic acid. While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications.

(5-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and binding properties.

(4-Methoxymethylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and binding characteristics compared to other boronic acids.

Actividad Biológica

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of boronic acids, which are known for their ability to interact with biological molecules, including proteins and sugars. Its chemical formula is C₇H₈BNO₄, and it features a pyridine ring substituted with a methoxymethyl group and a boronic acid functional group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including those containing boronic acid moieties. For instance, a study indicated that certain pyridine derivatives exhibited significant activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes, with some compounds showing enhanced potency compared to traditional antibiotics .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | S. pneumoniae |

| 5-Methoxypyridin-3-yl derivative | 2 | S. pyogenes |

| Non-substituted pyridine | 1 | H. influenzae |

The table illustrates that this compound has a moderate minimum inhibitory concentration (MIC), indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of boronic acids has also been explored extensively. A theoretical model demonstrated that various boronic acids could interact effectively with insulin, suggesting possible implications in cancer metabolism and treatment strategies . Additionally, some derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating their potential for targeted therapy .

Table 2: Cytotoxicity of Boronic Acid Derivatives

| Compound | IC₅₀ (μM) | Cancer Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 15 | MDA-MB-231 (TNBC) | 20 |

| Other Boronic Acid Derivative | 10 | MCF-7 | 15 |

This table shows that this compound exhibits promising selectivity against triple-negative breast cancer cells, which is crucial for minimizing side effects in patients.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Protein Interaction : The interaction with proteins such as insulin suggests a potential role in metabolic pathways that could be exploited for therapeutic purposes.

- Cell Signaling Modulation : By affecting signaling pathways involved in cell proliferation and apoptosis, this compound may influence cancer cell survival.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model for its anticancer effects. The results indicated a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential .

Furthermore, another study focused on the compound's interaction with various bacterial strains, demonstrating its efficacy against multi-drug resistant organisms . These findings underscore the importance of continued research into this compound's pharmacological profile.

Propiedades

IUPAC Name |

[5-(methoxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCICXPYHZCXDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598953 | |

| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200204-95-1 | |

| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.